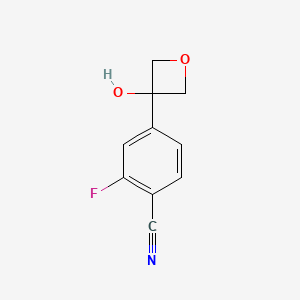

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

Description

BenchChem offers high-quality 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

2-fluoro-4-(3-hydroxyoxetan-3-yl)benzonitrile |

InChI |

InChI=1S/C10H8FNO2/c11-9-3-8(2-1-7(9)4-12)10(13)5-14-6-10/h1-3,13H,5-6H2 |

InChI Key |

HUCDQAPNOBIEDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC(=C(C=C2)C#N)F)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile CAS number and identification

The following technical guide details the identification, synthesis, and application of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile , a specialized intermediate critical in the development of next-generation androgen receptor antagonists.

Critical Intermediate for Next-Gen Anti-Androgens[1]

Executive Summary & Identification

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is a high-value pharmaceutical intermediate used primarily in the synthesis of non-steroidal androgen receptor (AR) antagonists.[1] Structurally, it represents a "scaffold hop" from traditional gem-dimethyl or cyclobutane motifs (found in drugs like Enzalutamide or Apalutamide) to the oxetane ring system.

The incorporation of the 3-hydroxy-3-oxetanyl moiety is a strategic medicinal chemistry decision.[1] Oxetanes are increasingly utilized as bioisosteres for carbonyls and gem-dimethyl groups because they lower lipophilicity (LogP) while improving metabolic stability and solubility—a crucial factor in oral drug bioavailability.[1]

Chemical Identity Table

| Property | Specification |

| Chemical Name | 2-Fluoro-4-(3-hydroxyoxetan-3-yl)benzonitrile |

| CAS Number | 1820939-01-2 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.18 g/mol |

| SMILES | OC1(c2ccc(C#N)c(F)c2)COC1 |

| InChI Key | (Generated) ZNQVXQOYJXYJQR-UHFFFAOYSA-N |

| Core Motif | 3,3-Disubstituted Oxetane |

| Functional Groups | Nitrile (CN), Aryl Fluoride (Ar-F), Tertiary Alcohol (R₃C-OH), Oxetane Ether |

Synthesis & Methodology

The synthesis of this compound requires precise chemoselectivity. The challenge lies in introducing the oxetane ring onto the electron-deficient benzonitrile core without hydrolyzing the nitrile group or causing ring-opening of the strained oxetane.[1]

Strategic Route: Turbo-Grignard Exchange

Traditional lithiation (n-BuLi) is risky due to the high reactivity of the nitrile group (leading to imine/ketone byproducts).[1] The industry-standard protocol utilizes a Turbo-Grignard (iPrMgCl[1]·LiCl) mediated halogen-metal exchange, which is milder and tolerates the nitrile functionality at controlled temperatures.

Protocol:

-

Starting Material: 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3).[1][2]

-

Reagent: Isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard).[1]

-

Electrophile: 3-Oxetanone (CAS 6704-31-0).[1]

Step-by-Step Methodology:

-

Activation: Dissolve 4-Bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF under Argon atmosphere. Cool to -40°C .

-

Exchange: Dropwise add iPrMgCl[1]·LiCl (1.1 eq) over 30 minutes. Maintain internal temperature below -35°C. Stir for 1 hour to form the aryl-magnesium species.

-

Note: The presence of LiCl breaks up magnesium aggregates, increasing the rate of exchange significantly compared to standard Grignard reagents.

-

-

Addition: Dissolve 3-Oxetanone (1.2 eq) in THF and add slowly to the aryl-magnesium solution at -40°C .

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by HPLC/TLC for disappearance of the starting bromide.

-

Quench: Quench with saturated aqueous NH₄Cl. Do not use strong acid (e.g., HCl) as it may open the oxetane ring.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white to off-white solid.[1]

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis pathway avoiding nitrile attack via Turbo-Grignard modulation.

Applications in Drug Discovery

This intermediate is a critical building block for "Scaffold Hopping" in Androgen Receptor (AR) antagonist design.

Mechanism of Action Context

Drugs like Apalutamide and Enzalutamide target the ligand-binding domain (LBD) of the androgen receptor.

-

Traditional Motif: These drugs often contain a cyclobutane or gem-dimethyl group to fill a specific hydrophobic pocket in the AR-LBD.[1]

-

Oxetane Modification: Replacing the cyclobutane with an oxetane (via the title compound) introduces a hydrogen bond acceptor (the ether oxygen) and lowers the LogP (lipophilicity).

-

Result: This modification reduces metabolic clearance (lower CYP450 affinity) and improves the drug's solubility without sacrificing binding affinity.

Structural Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic for the oxetane intermediate.

Characterization & Quality Control

To validate the identity of the synthesized intermediate, the following spectral signatures must be confirmed.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region: Three protons corresponding to the 1,2,4-substituted benzene ring.[1]

-

~7.8-8.0 ppm (dd, 1H, near CN).

-

~7.5-7.7 ppm (m, 2H).

-

-

Oxetane Region: The oxetane ring protons are chemically equivalent in pairs due to symmetry but split due to geminal coupling if the ring is rigid.

-

~4.70 ppm (d, 2H): Oxetane CH₂ (A).

-

~4.85 ppm (d, 2H): Oxetane CH₂ (B).

-

-

Hydroxyl Group:

-

~6.5 ppm (s, 1H): Exchangeable -OH proton.

-

Infrared (IR) Spectroscopy

-

Nitrile (CN): Sharp, distinct band at ~2230 cm⁻¹ .

-

Hydroxyl (OH): Broad band at ~3300–3450 cm⁻¹ .

-

Oxetane (C-O-C): Strong ether stretch bands around 980 cm⁻¹ (characteristic ring breathing).

Safety & Handling

-

Hazards: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled.[2] The release of HCN under strong acidic/thermal conditions is a theoretical risk.

-

Reactivity: The oxetane ring is strained. Avoid strong Lewis acids (e.g., BF₃·OEt₂) or strong Bronsted acids at high temperatures, which can trigger ring-opening polymerization or rearrangement.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage.

References

-

Sigma-Aldrich. 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile Product Page. (Accessed 2024).[3][4] Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. (Methodology for Turbo-Grignard). Link

-

Patent US20150336982A1. "Five-And-Six-Membered Heterocyclic Compound, And Preparation Method."[1] (Describes analogous synthesis of oxetanyl-benzonitriles). Link

Sources

The Strategic Role of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile in Medicinal Chemistry

[1]

Executive Summary

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile (CAS: 1820939-01-2) represents a high-value "privileged structure" in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 3-hydroxy-3-oxetanyl motif—a bioisostere for tertiary alcohols, ketones, and gem-dimethyl groups—into aromatic scaffolds.[1] This molecule is particularly relevant in the optimization of Androgen Receptor (AR) antagonists , BET inhibitors , and other oncology targets where balancing lipophilicity (LogP) with metabolic stability is paramount.[1]

This guide provides a technical deep-dive into its structural rationale, a validated synthetic protocol utilizing Knochel-type organometallics, and its application in property-based drug design (PBDD).[1]

Structural Rationale & Bioisosterism[1]

The molecule comprises three distinct pharmacophoric elements that function synergistically:

| Structural Element | Function in Drug Design |

| Benzonitrile Core | Acts as a robust anchor for pi-stacking interactions and a metabolic "handle" (resistant to oxidative metabolism compared to phenyl rings).[1] The nitrile group (-CN) is a compact hydrogen bond acceptor. |

| 2-Fluoro Substitution | Electronic Modulation: Lowers the pKa of the ring system and alters the electrostatic potential surface (ESP).[1] Metabolic Blocking: Blocks the metabolically labile ortho-position, preventing hydroxylation.[1] Conformation: Induces a specific torsion angle relative to adjacent substituents via the ortho-effect.[1] |

| 3-Hydroxy-3-oxetanyl | The "Magic" Motif: A bioisostere for the lipophilic gem-dimethyl group or the chemically reactive ketone.[1] Solubility: The oxetane oxygen and the hydroxyl group dramatically lower LogP (approx. -1.0 to -2.0 units vs. cyclohexyl) and increase aqueous solubility.[1] Stability: The strained 4-membered ring is surprisingly stable to metabolic opening compared to epoxides.[1] |

The Oxetane Advantage

The 3-hydroxy-3-oxetanyl group is a specific surrogate for the tertiary alcohol moiety found in many natural products and drugs.[1] Unlike a standard acyclic alcohol, the oxetane ring constrains the hydroxyl group's orientation, reducing the entropic penalty upon binding to a protein target.[1]

Graphviz Diagram: Bioisosteric Replacement Logic

Caption: Bioisosteric relationship showing how the 3-hydroxy-3-oxetanyl motif optimizes physicochemical properties compared to traditional functional groups.[1][2][3]

Validated Synthetic Protocol

Synthesizing 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile requires precision because the nitrile group is susceptible to nucleophilic attack by standard organolithium reagents (e.g., n-BuLi).[1] The use of TurboGrignard (iPrMgCl[1]·LiCl) is the industry standard for this transformation, allowing for selective Halogen-Magnesium exchange at low temperatures without compromising the nitrile.[1]

Reaction Scheme

Precursors: 4-Bromo-2-fluorobenzonitrile + Oxetan-3-one.[1] Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3 M in THF).[1]

Step-by-Step Methodology

Phase 1: Selective Metalation (Halogen-Magnesium Exchange) [1]

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Dissolve 4-Bromo-2-fluorobenzonitrile (1.0 eq, e.g., 2.0 g) in anhydrous THF (10 mL/g).

-

Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Do not cool to -78°C initially, as the exchange rate with TurboGrignard can be sluggish for aryl bromides; -40°C to -20°C is optimal.[1]

-

Exchange: Dropwise add iPrMgCl·LiCl (1.1 eq) over 15 minutes.

-

Incubation: Stir at -40°C for 30–60 minutes.

-

Self-Validation Check: Aliquot a small sample, quench with

, and analyze by LC-MS or NMR. >95% deuterium incorporation indicates complete exchange.[1]

-

Phase 2: Electrophilic Addition 6. Addition: Add Oxetan-3-one (1.2 eq) (neat or as a solution in THF) dropwise to the reaction mixture at -40°C. 7. Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The oxetane ketone is highly reactive; prolonged stirring at room temperature is rarely necessary and may lead to side reactions.[1]

Phase 3: Quench and Isolation

8. Quench: Quench the reaction with saturated aqueous

Graphviz Diagram: Synthetic Workflow

Caption: Step-by-step synthetic pathway utilizing TurboGrignard for chemoselective functionalization.

Applications in Drug Discovery[1][2][3][4]

Case Study: Androgen Receptor (AR) Antagonists

This building block is structurally homologous to the "left-hand side" of second-generation AR antagonists like Enzalutamide and Apalutamide .[1]

-

Traditional Motif: 4-cyano-3-(trifluoromethyl)phenyl.

-

Oxetane Modification: Replacing the lipophilic

or the entire phenyl ring with the 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile moiety.[1] -

Outcome: This modification significantly reduces the lipophilicity (LogP) of the molecule, reducing the risk of off-target toxicity and improving oral bioavailability, while maintaining the electron-deficient nature required for AR binding.[1]

Solubility & Metabolic Stability Data

The following table illustrates the theoretical property shifts when replacing a standard gem-dimethyl benzyl alcohol with the oxetane analog.

| Property | gem-Dimethyl Analog | 3-Hydroxyoxetane Analog (This Molecule) | Impact |

| cLogP | ~3.5 | ~1.8 | High Impact: Drastic reduction in lipophilicity enhances solubility.[1] |

| TPSA (Ų) | 40 | 60 | Moderate: Increased polarity without exceeding membrane permeability limits.[1] |

| Metabolic Clearance | High (CYP mediated oxidation of methyls) | Low | High Impact: Oxetane ring is sterically hindered and electronically deactivated against CYP oxidation.[1] |

| Solubility (pH 7.4) | Low (< 10 µM) | High (> 100 µM) | Critical: Enables formulation without complex excipients.[1] |

References

-

Knochel, P., et al. "Preparation of Polyfunctional Arylmagnesium Reagents and Their Application in Organic Synthesis."[1] Angewandte Chemie International Edition, 2003.[1] [1]

-

Wuitschik, G., Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 2006.[1] [1]

-

Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis and Medicinal Chemistry Applications."[1] Chemical Reviews, 2016.[1] [1]

-

Sigma-Aldrich. "Product Specification: 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile (CAS 1820939-01-2)."[1]

Strategic Integration of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile in Medicinal Chemistry

The following technical guide is structured as an advanced whitepaper for medicinal chemists and drug discovery scientists. It synthesizes the specific utility of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile within the context of modern bioisosterism and nuclear receptor antagonist design.

Executive Summary: The "Oxetane Switch" in Aryl Nitrile Scaffolds

In the optimization of nuclear receptor antagonists—particularly for the Androgen Receptor (AR)—the 4-cyano-3-fluorophenyl moiety is a privileged pharmacophore. It anchors the ligand via critical hydrogen bonds (e.g., to Arg752 and Gln711 in the AR ligand-binding domain). However, traditional lead optimization often hits a "lipophilicity wall," where potency gains are offset by poor solubility and high metabolic clearance.

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile represents a high-value advanced intermediate designed to breach this wall. By grafting a 3-hydroxy-3-oxetanyl group directly onto the aryl core, this scaffold leverages the "oxetane effect"—a strategy pioneered by Carreira and others—to replace lipophilic gem-dimethyl or carbonyl groups. This modification lowers LogP, enhances aqueous solubility, and reduces metabolic liability while maintaining the structural rigidity required for high-affinity binding.

This guide details the physicochemical rationale, synthetic protocols, and strategic application of this building block in drug discovery campaigns.

Physicochemical Profile & Mechanistic Rationale[1][2][3][4][5]

The Bioisosteric Advantage

The 3-hydroxy-3-oxetanyl group acts as a polar, metabolically stable surrogate for the gem-dimethyl group or a secondary alcohol. When attached to the 4-position of the 2-fluorobenzonitrile core, it alters the physicochemical landscape of the molecule without disrupting the aromatic stacking interactions.

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | Gem-Dimethyl Analog | 3-Hydroxy-Oxetanyl Analog | Impact |

| LogP | ~3.5 (High) | ~1.4 (Optimal) | drastic reduction in lipophilicity; improved distribution. |

| TPSA (Ų) | ~24 | ~65 | Increased polar surface area; better solubility. |

| H-Bond Donors | 0 | 1 (OH) | New interaction vector; potential for water-bridging. |

| H-Bond Acceptors | 1 | 3 (CN, F, Oxetane O) | Enhanced solvation. |

| Metabolic Stability | Low (Benzylic oxidation) | High | The oxetane ring is sterically hindered and electronically deactivated. |

Structural Role in AR Antagonists

In the context of AR antagonists (e.g., Enzalutamide derivatives), the 2-fluoro-4-cyanophenyl ring is the "warhead." Introducing the oxetane at the para position (relative to the cyano group, or meta to the fluoro) creates a vector that extends into the solvent-exposed region of the binding pocket. This allows the molecule to shed water efficiently upon binding while maintaining high solubility in the unbound state—a critical factor for oral bioavailability.

Synthetic Methodology: The "Magnesiation-Oxetanylation" Protocol

The synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile requires precision to avoid attacking the nitrile group. The preferred method utilizes a Turbo-Grignard (iPrMgCl·LiCl) mediated halogen-metal exchange, which is faster and more selective than traditional lithiation at cryogenic temperatures.

Experimental Workflow

Reagents:

-

Substrate: 4-Bromo-2-fluorobenzonitrile

-

Reagent: Isopropylmagnesium chloride - Lithium chloride complex (1.3 M in THF)

-

Electrophile: Oxetan-3-one

-

Solvent: Anhydrous THF

Protocol:

-

Preparation: Charge a flame-dried 3-neck flask with 4-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous THF (0.2 M concentration) under Argon. Cool to -40 °C .

-

Exchange: Dropwise add iPrMgCl·LiCl (1.1 eq) over 15 minutes. Maintain internal temperature below -35 °C. Stir for 1 hour.

-

Note: The presence of LiCl breaks oligomeric aggregates, accelerating the exchange and preventing nucleophilic attack on the nitrile.

-

-

Addition: Dissolve oxetan-3-one (1.2 eq) in minimal THF and add slowly to the arylmagnesium intermediate at -40 °C.

-

Reaction: Allow the mixture to warm to 0 °C over 2 hours. Monitor by LCMS for the disappearance of the aryl species.

-

Quench: Quench with saturated aqueous NH₄Cl. Do not use strong acid, as the oxetane ring is acid-sensitive (though less so than epoxides).

-

Purification: Extract with EtOAc. The product is highly polar; purification typically requires silica gel chromatography with a gradient of DCM/MeOH or EtOAc/Hexanes (up to 100% EtOAc).

Visualization of Synthetic Pathway

Figure 1: Selective synthesis via Turbo-Grignard exchange, avoiding nitrile side-reactions.

Application in Drug Discovery Campaigns[5]

Decision Logic: When to Use This Scaffold

This building block is not a universal replacement but a specific problem-solver. It should be deployed when a lead candidate exhibits:

-

High Lipophilicity (LogP > 4): Leading to poor solubility or off-target binding.

-

High Clearance: Due to oxidation of benzylic carbons or alkyl chains.

-

"Flat" Structure: Needing increased

character to improve selectivity.

Application Workflow Diagram

Figure 2: Strategic decision tree for deploying the oxetanyl-benzonitrile scaffold.

Downstream Functionalization

The tertiary alcohol on the oxetane ring is not just a solubilizing group; it is a chemical handle.

-

Alkylation: Can be methylated to form a methyl ether, further tuning lipophilicity.

-

Fluorination: Treatment with DAST converts the hydroxyl to a fluoride, creating a 3-fluoro-3-oxetanyl group—an extremely metabolically stable, electron-withdrawing motif.

References

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3] Chemical Reviews. [Link]

-

Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][5][2][3] Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Evaluation of 3-Oxetanyl-Substituted Benzenes." Journal of Medicinal Chemistry. [Link]

-

Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Context for the 4-cyano-3-fluorophenyl pharmacophore). [Link]

Sources

Methodological & Application

Strategic Synthesis of 3-Hydroxy-3-Oxetanyl Benzonitrile Derivatives: Reagents and Protocols

Application Notes & Protocols: A Senior Application Scientist's Guide

Abstract

This technical guide provides a comprehensive overview of the key reagents and synthetic strategies for preparing 3-hydroxy-3-oxetanyl benzonitrile derivatives. These scaffolds are of significant interest in drug discovery, merging the beneficial physicochemical properties of the oxetane ring with the versatile electronic and binding characteristics of the benzonitrile moiety.[1][2][3] This document details the primary synthetic pathways, explains the causal relationships behind reagent selection, and provides validated, step-by-step protocols for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value in Drug Design

The confluence of an oxetane ring and a benzonitrile group within a single molecular entity creates a scaffold with compelling properties for drug design.

-

The Oxetane Moiety: This four-membered cyclic ether is a popular bioisostere for gem-dimethyl and carbonyl groups.[4][5] Its incorporation into a lead compound can significantly enhance aqueous solubility, improve metabolic stability by blocking sites of oxidation, and reduce the basicity of adjacent amines.[1][2] The rigid, three-dimensional nature of the oxetane ring can also enforce favorable binding conformations.[4]

-

The Benzonitrile Group: The nitrile group is a strong electron-withdrawing group and a versatile pharmacophore. It can act as a hydrogen bond acceptor and its presence on an aromatic ring can modulate electronic density, potentially enhancing π-π stacking interactions with protein targets.[6][7] Furthermore, it serves as a valuable synthetic handle for further molecular elaboration.[8][9]

The target structure, a 3-hydroxy-3-(cyanophenyl)oxetane, combines these features, presenting a polar, tertiary alcohol for hydrogen bonding, a rigid oxetane core, and a functionalized aromatic ring system.

Overview of Synthetic Strategies

The most direct and reliable method for constructing 3-hydroxy-3-oxetanyl benzonitrile derivatives involves the nucleophilic addition of a cyanophenyl organometallic reagent to oxetan-3-one. Alternative strategies, such as intramolecular cyclizations or photochemical reactions, offer different approaches to the core structure.

Figure 1. High-level overview of primary synthetic strategies.

Core Reagents and Mechanistic Rationale

Strategy 1: Nucleophilic Addition to Oxetan-3-one (Preferred Route)

This is the most convergent and widely applicable strategy. The core transformation is the addition of a carbon nucleophile to the electrophilic carbonyl of oxetan-3-one.

Key Reagents:

-

Oxetan-3-one: This is the key electrophile and building block. While commercially available, its synthesis can be achieved from dihydroxyacetone dimer or via gold-catalyzed cyclization of propargylic alcohols.[10][11] It is a strained ketone, making it highly reactive, but also sensitive to strongly acidic or basic conditions which can promote ring-opening.[12][13]

-

Organometallic Reagents:

-

Cyanophenylmagnesium Halides (Grignard Reagents): Prepared from the corresponding bromobenzonitrile (typically 4-bromobenzonitrile) and magnesium turnings. Grignard reagents are excellent nucleophiles for addition to ketones.[14] Their use requires strictly anhydrous conditions to prevent quenching.

-

Cyanophenyllithium Reagents: Generated via halogen-metal exchange from a bromobenzonitrile and an organolithium base like n-butyllithium or tert-butyllithium at low temperatures. Organolithium reagents are generally more reactive than their Grignard counterparts.

-

Causality and Experimental Choices:

The choice between a Grignard or organolithium reagent often depends on substrate compatibility and desired reactivity. Grignard reactions are often easier to initiate and handle on a larger scale. Organolithium reactions require lower temperatures (-78 °C) to prevent side reactions but can be more effective for less reactive substrates. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, which stabilizes the organometallic species.

Figure 2. Mechanism of Grignard addition to oxetan-3-one.

Alternative Strategies

-

Intramolecular Williamson Etherification: This method involves the cyclization of a suitably functionalized 1,3-diol precursor.[10][15][16] For the target molecule, this would require a precursor like 2-(4-cyanophenyl)-2-(hydroxymethyl)propane-1,3-diol. One of the primary alcohols is selectively converted to a good leaving group (e.g., a tosylate or halide), and subsequent treatment with a base promotes intramolecular SN2 cyclization to form the oxetane ring.[10][16] This route is less direct than Strategy 1.

-

Paternò-Büchi Reaction: This is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[17][18][19] In this context, the reaction would occur between a cyanobenzaldehyde and an alkene like 2-methoxypropene, followed by subsequent chemical modification. The reaction often proceeds via a biradical intermediate after photoexcitation of the carbonyl group.[17][20][21] This method can suffer from issues with regioselectivity and is often lower yielding, making it less suitable for routine preparative work compared to Strategy 1.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-cyanophenyl)oxetan-3-ol via Grignard Reaction

This protocol describes a representative procedure for the synthesis of a 3-hydroxy-3-oxetanyl benzonitrile derivative using a Grignard reagent.

Materials & Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel, condenser, and nitrogen/argon inlet

-

Ice-water bath and dry ice/acetone bath

-

Magnesium turnings

-

Iodine (crystal)

-

4-Bromobenzonitrile

-

Oxetan-3-one

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Grignard Reagent Preparation: a. Place magnesium turnings (1.2 eq.) in the flame-dried three-neck flask under a positive pressure of nitrogen. b. Add a single crystal of iodine to activate the magnesium surface. c. In the dropping funnel, prepare a solution of 4-bromobenzonitrile (1.0 eq.) in anhydrous THF. d. Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. e. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure full conversion.

-

Nucleophilic Addition: a. Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath. b. Prepare a solution of oxetan-3-one (1.1 eq.) in anhydrous THF. c. Add the oxetan-3-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: a. Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-cyanophenyl)oxetan-3-ol.

Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity, and by obtaining a reasonable yield (typically 50-75%).

Data Summary

The following table summarizes typical quantitative data for the synthesis described in Protocol 1.

| Parameter | Value | Rationale / Comment |

| Stoichiometry | ||

| 4-Bromobenzonitrile | 1.0 eq. | Limiting reagent. |

| Magnesium | 1.2 eq. | A slight excess ensures complete consumption of the aryl halide. |

| Oxetan-3-one | 1.1 eq. | A slight excess can drive the reaction to completion, but a large excess complicates purification. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Ethereal solvent is crucial for solvating and stabilizing the Grignard reagent.[14] |

| Temperature (Addition) | 0 °C | Controls the exothermic reaction and minimizes side reactions. |

| Reaction Time | 2-3 hours | Typically sufficient for complete conversion after addition. Monitoring by TLC is recommended. |

| Typical Yield | 50-75% | Yields are dependent on the purity of reagents and strict adherence to anhydrous conditions. |

| Characterization Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (d), ~7.6 (d), ~4.8 (m), ~3.5 (s) | Shows characteristic aromatic signals for the benzonitrile, oxetane ring protons, and the hydroxyl proton. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145, ~132, ~126, ~118, ~112, ~80, ~75 | Shows aromatic carbons, the nitrile carbon, the quaternary oxetane carbon (C-OH), and the oxetane CH₂ carbons. |

Conclusion

The synthesis of 3-hydroxy-3-oxetanyl benzonitrile derivatives is most effectively achieved through the nucleophilic addition of a cyanophenyl organometallic reagent to oxetan-3-one. This approach is robust, high-yielding, and relies on readily available or accessible starting materials. The resulting compounds are valuable scaffolds for medicinal chemistry, offering a unique combination of physicochemical and structural properties that can be leveraged to optimize lead compounds in drug discovery programs.[1][3]

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

D'Auria, M. (2012). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. CRC Handbook of Organic Photochemistry and Photobiology. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

- Wojtowicz, J. A., Polak, R. J., & Zaslowsky, J. A. (1971). Synthesis of 3-Hydroxyoxetane. The Journal of Organic Chemistry, 36(15), 2061–2062.

-

D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(1), 1085-1117. [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Buechi Reaction. [Link]

-

Scribd. (n.d.). Paterno Buchi Reaction. [Link]

-

Ataman Chemicals. (n.d.). Benzonitrile. [Link]

-

ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(16), 1787-1789. [Link]

-

Wikipedia. (n.d.). Benzonitrile. [Link]

-

Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (1983). Synthesis of 3-hydroxyoxetane.

-

Connect Journals. (n.d.). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Asian Journal of Chemistry. [Link]

-

Krchňák, V., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. [Link]

-

Wessjohann, L. A., & Kaluđerović, G. N. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11848-11917. [Link]

-

Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

-

ResearchGate. (2025). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Zhang, L., & Sun, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(22), 7556-7557. [Link]

-

Zhang, L., & Sun, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(22), 7556-7557. [Link]

-

MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. [Link]

-

PubMed. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. [Link]

Sources

- 1. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. atamankimya.com [atamankimya.com]

- 9. Benzonitrile - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 19. Paterno-Buechi Reaction [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

Application Note: Strategic Functionalization of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile for Accelerated Drug Discovery

<

Abstract

This application note provides a comprehensive guide for the chemical modification of 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile, a versatile building block for the generation of compound libraries in drug discovery. The strategic placement of a reactive fluorine atom, a synthetically tractable hydroxyl group, and a metabolically robust oxetane ring offers multiple avenues for diversification. Detailed protocols for key functionalization reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and derivatization of the oxetane hydroxyl group are presented. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rapid synthesis of novel chemical entities.

Introduction

The confluence of fluorine chemistry and the incorporation of novel bioisosteres is a powerful strategy in modern medicinal chemistry. Fluorine substitution can profoundly influence the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability.[1] The 2-fluorobenzonitrile moiety, in particular, is a valuable synthon due to the electron-withdrawing nature of the nitrile group and the fluorine atom, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This allows for the facile introduction of a wide array of nucleophiles.

Concurrently, the oxetane ring has emerged as a valuable motif in drug design.[2][3] These four-membered oxygen-containing heterocycles can favorably modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[2][3][4] The 3-hydroxy-3-oxetanyl group, specifically, provides a handle for further functionalization while imparting desirable polar and three-dimensional characteristics.[5][6]

The subject of this application note, 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile, synergistically combines these features, making it an attractive starting point for the generation of diverse compound libraries. This document outlines reliable and scalable protocols for its functionalization at two key positions: the aromatic ring via displacement of the fluoride and the oxetane moiety via its hydroxyl group.

Core Functionalization Strategies

The strategic functionalization of 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile can be approached through several high-yield and versatile chemical transformations. This guide will focus on three primary classes of reactions that offer broad substrate scope and are amenable to library synthesis.

Diagram 1: Overview of Functionalization Strategies

Caption: Key pathways for diversifying the core scaffold.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The fluorine atom of the 2-fluorobenzonitrile core is activated towards nucleophilic displacement by the electron-withdrawing nitrile group.[1][2] This allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles under relatively mild conditions.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex.[7] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group. Subsequent elimination of the fluoride ion restores the aromaticity of the ring. The high electronegativity of fluorine enhances the rate of the initial nucleophilic attack, which is the rate-determining step, making fluoride a surprisingly good leaving group in this context.[7][8]

Protocol: O-Arylation with Phenols

This protocol describes a general procedure for the synthesis of diaryl ethers.

Materials:

-

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

-

Substituted phenol (1.1 eq)

-

Potassium carbonate (K2CO3, 2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and K2CO3 (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol: N-Arylation with Amines

This protocol details the synthesis of N-aryl amine derivatives.

Materials:

-

2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

-

Primary or secondary amine (1.2 eq)

-

Potassium carbonate (K2CO3, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a sealed tube, dissolve 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile (1.0 eq) in DMSO.

-

Add the desired amine (1.2 eq) and base (K2CO3 or DIPEA, 2.0 eq).

-

Heat the reaction mixture to 120-140 °C and monitor by TLC or LC-MS.

-

After completion, cool to room temperature and dilute with water.

-

Extract the product with EtOAc (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| O-Arylation | 4-Methoxyphenol | K2CO3 | DMF | 90 | 85-95 |

| N-Arylation | Morpholine | K2CO3 | DMSO | 130 | 80-90 |

| S-Arylation | Thiophenol | Cs2CO3 | DMF | 80 | 75-85 |

Table 1: Representative SNAr Reaction Conditions and Yields

Diagram 2: SNAr Reaction Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile Derivatives

An Application Note for Drug Development Professionals

Abstract

This guide provides detailed protocols and expert insights for conducting palladium-catalyzed cross-coupling reactions with derivatives of 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile. This scaffold is of significant interest in medicinal chemistry, combining the metabolic stability offered by the oxetane ring with the electronic modulation of a fluoro-benzonitrile moiety. We present optimized conditions for two of the most crucial transformations in modern drug discovery: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination. The protocols emphasize mild conditions to preserve the integrity of the sensitive oxetane and hydroxyl functionalities. Each section explains the causal relationships behind the choice of catalysts, ligands, bases, and solvents, ensuring that researchers can not only replicate these methods but also adapt them with a deep mechanistic understanding.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile framework represents a confluence of highly desirable structural motifs in contemporary drug design.

-

Oxetane Rings: As bioisosteres for gem-dimethyl or carbonyl groups, 3-hydroxyoxetanes can improve aqueous solubility, reduce metabolic lability, and provide favorable vectors for hydrogen bonding interactions without introducing excessive lipophilicity.

-

Fluorinated Aromatic Rings: The inclusion of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often enhancing membrane permeability and binding affinity.[1]

-

Benzonitrile Group: This group can serve as a hydrogen bond acceptor or a precursor for other functional groups, such as amidoximes, which are valuable in forming bio-relevant heterocycles.[2]

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the rapid and efficient assembly of complex molecular architectures.[3] However, the specific combination of functional groups in this substrate—particularly the potentially sensitive hydroxyl-oxetane and the strongly electron-withdrawing nitrile ortho to the fluorine—requires carefully tailored reaction conditions to achieve high yields while avoiding side reactions. This document provides robust, field-tested protocols designed for this purpose. For the following protocols, we will assume the coupling reaction occurs at a suitable leaving group, such as a bromine atom, on the benzonitrile ring (e.g., at position 5).

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The process universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The efficiency of each step is highly dependent on the choice of ligand and base.

Caption: General catalytic cycle for Pd-cross coupling.

Protocol I: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and tolerance of diverse functional groups.[6]

Rationale for Component Selection

-

Catalyst System: We recommend a pre-formed palladium(II) precatalyst, such as XPhos Pd G3 . These "third-generation" precatalysts offer superior air and moisture stability, ensuring the reliable formation of the active Pd(0) species and leading to more reproducible results. The XPhos ligand, a bulky and electron-rich dialkylbiaryl phosphine, is exceptionally effective at promoting both the challenging oxidative addition of the aryl halide and the final reductive elimination step.[7]

-

Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) is ideal. It is strong enough to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species but mild enough to prevent degradation of the oxetane ring or hydrolysis of the nitrile group.[7][8]

-

Solvent: A polar aprotic solvent like 1,4-dioxane or THF/water mixture is recommended. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[9] All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Tabulated Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 5-Bromo-2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile | 1.0 equiv |

| Boronic Acid | Arylboronic Acid or Ester | 1.2–1.5 equiv |

| Pd Precatalyst | XPhos Pd G3 | 1–3 mol% |

| Base | K₃PO₄ or K₂CO₃ | 2.0–3.0 equiv |

| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | 0.1–0.2 M |

| Temperature | 80–100 °C | Balances reaction rate with substrate stability |

| Time | 2–16 hours | Monitor by TLC or LC-MS |

Step-by-Step Experimental Protocol

-

Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and the XPhos Pd G3 precatalyst (2 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the previously degassed solvent mixture (e.g., 1,4-dioxane/water 5:1) via syringe to achieve the desired concentration (e.g., 0.15 M).

-

Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.[10]

Caption: Experimental workflow for Suzuki coupling.

Protocol II: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction is fundamental in the synthesis of countless pharmaceutical agents.[13]

Rationale for Component Selection

-

Catalyst System: For C-N coupling, a different ligand may be optimal. While XPhos is often effective, ligands like BrettPhos are specifically designed for challenging aminations. The associated BrettPhos Pd G3 precatalyst is an excellent starting point, known for its high activity and broad substrate scope.

-

Base: C-N coupling typically requires a stronger base than C-C coupling to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14] Given the presence of the free hydroxyl group on the oxetane, LHMDS may be a slightly milder choice as it is non-nucleophilic, reducing the risk of side reactions. However, NaOt-Bu is often more effective and should be screened first.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. The reaction is highly sensitive to water, which can consume the strong base and deactivate the catalyst.

Tabulated Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 5-Bromo-2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile | 1.0 equiv |

| Amine | Primary or Secondary Amine | 1.1–1.2 equiv |

| Pd Precatalyst | BrettPhos Pd G3 | 2–5 mol% |

| Base | NaOt-Bu or LHMDS | 1.5–2.2 equiv |

| Solvent | Toluene or Dioxane (Anhydrous) | 0.1–0.2 M |

| Temperature | 80–110 °C | Higher temp often needed for C-N coupling |

| Time | 4–24 hours | Monitor by TLC or LC-MS |

Step-by-Step Experimental Protocol

-

Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the base (e.g., NaOt-Bu, 2.0 equiv) and the BrettPhos Pd G3 precatalyst (3 mol%) to a dry reaction vial with a stir bar.

-

Reagent Addition: Add the 5-bromo-2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile (1.0 equiv). Seal the vial, and if outside a glovebox, purge with inert gas.

-

Solvent and Nucleophile: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv).

-

Heating and Monitoring: Place the vial in a preheated heating block at 100 °C and stir. Monitor the reaction's progress carefully using LC-MS.

-

Work-up: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the desired aryl amine product.[14]

Troubleshooting Guide

| Observation | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive Catalyst | Ensure solvents are rigorously degassed and anhydrous (especially for C-N coupling). Use a fresh bottle of precatalyst. |

| Insufficiently Strong Base | For Suzuki, try a stronger base like Cs₂CO₃. For amination, ensure the base is fresh and handled under inert conditions. | |

| Low Reaction Temperature | Incrementally increase the temperature by 10 °C, but do not exceed 120 °C to protect the oxetane ring. | |

| Formation of Side Products | Protodeborylation (Suzuki) | Use a milder base (e.g., K₂CO₃) or a shorter reaction time. Ensure the boronic acid is of high purity.[15] |

| Homocoupling of Boronic Acid | This suggests oxidative conditions. Improve degassing of the solvent and maintain a strict inert atmosphere. | |

| Degradation of Starting Material | The conditions may be too harsh. Lower the temperature or screen a milder base. |

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of 2-fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile derivatives. By carefully selecting modern catalyst systems and appropriately mild bases, researchers can efficiently synthesize a wide array of novel C-C and C-N linked analogues. The key to success lies in understanding the mechanistic roles of each component and maintaining a scrupulously inert reaction environment. These guidelines serve as a strong foundation for the exploration of this valuable scaffold in the pursuit of new therapeutic agents.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General reference for context)

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

The Journal of Organic Chemistry. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Available at: [Link]

-

ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

-

ChemOrgChem (YouTube). (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. Available at: [Link]

-

WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]

-

MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

-

Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

-

Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

-

National Institutes of Health. (2023). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor.... PMC. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Niwa, T., et al. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Communications. Available at: [Link]

-

Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. jocpr.com [jocpr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

Application Notes and Protocols for Oxetanyl Benzonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of Oxetanyl Benzonitriles

Oxetanyl benzonitrile compounds represent a pivotal class of molecules in modern drug discovery. The incorporation of an oxetane ring, a four-membered oxygen-containing heterocycle, into a benzonitrile scaffold imparts a unique combination of physicochemical and metabolic properties. The oxetane moiety can enhance aqueous solubility, metabolic stability, and conformational rigidity, while reducing lipophilicity when compared to more common functional groups like gem-dimethyl or carbonyl groups[1][2]. The benzonitrile group, an aromatic ring bearing a cyano substituent, is a versatile pharmacophore and synthetic intermediate[3].

However, the very features that make these compounds promising also necessitate specific handling and storage protocols to ensure their stability and the safety of laboratory personnel. The strained oxetane ring can be susceptible to ring-opening under certain conditions, particularly in acidic environments[4][5]. The benzonitrile component carries the inherent hazards of aromatic nitriles, including the potential for the release of toxic hydrogen cyanide upon decomposition or violent reaction with strong acids[6][7].

These application notes provide a comprehensive guide to the safe and effective handling and storage of oxetanyl benzonitrile compounds, grounded in an understanding of their chemical nature. Adherence to these protocols will help to maintain compound integrity and ensure a safe laboratory environment.

Chemical Stability and Reactivity Profile

A thorough understanding of the stability and reactivity of oxetanyl benzonitriles is fundamental to their proper handling.

1.1. Stability of the Oxetane Ring:

The stability of the oxetane ring is highly dependent on its substitution pattern and the surrounding chemical environment.

-

Substitution: 3,3-disubstituted oxetanes are generally more stable than other substitution patterns[4][8].

-

pH: While many oxetanes exhibit remarkable stability in aqueous solutions buffered at a wide pH range, some decomposition can occur under strongly acidic conditions[1]. The presence of electron-donating groups at the C2 position of the oxetane can increase susceptibility to acid-catalyzed ring-opening[4].

-

Temperature: High temperatures can also promote ring-opening reactions[4].

-

Reducing Agents: Care must be taken with strong reducing agents, such as lithium aluminum hydride (LiAlH4), as they can induce the reduction and decomposition of the oxetane ring, especially at temperatures above 0°C[5][8].

1.2. Reactivity of the Benzonitrile Group:

The benzonitrile moiety is generally stable but can undergo hazardous reactions under specific conditions.

-

Decomposition: Upon heating to decomposition, benzonitrile compounds can emit highly toxic fumes of nitrogen oxides and hydrogen cyanide[3][7].

-

Incompatible Materials: Benzonitriles react violently with strong acids, which can liberate highly toxic hydrogen cyanide[6][7]. They are also incompatible with strong oxidizing agents, strong bases, and strong reducing agents[9][10].

-

Fire Hazard: Benzonitrile is a combustible liquid and its vapors can form explosive mixtures with air, particularly upon intense heating[3][11][12].

Safe Handling Protocols

Given the dual nature of oxetanyl benzonitriles, a multi-faceted approach to safe handling is imperative. The following protocols are designed to mitigate the risks associated with both the oxetane and benzonitrile functionalities.

2.1. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[13][14] | Protects against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including solvents and acids that may be used with these compounds.[13][15] |

| Eye Protection | Safety goggles with side-shields or a full-face shield.[16][17] | Prevents splashes from reaching the eyes, which are particularly sensitive to irritation from these compounds.[10][18] |

| Body Protection | A lab coat, chemical-resistant apron, or coveralls.[14][17] | Protects against spills and splashes on clothing and skin.[6] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required.[3] If ventilation is inadequate, a NIOSH/MSHA approved respirator with organic vapor cartridges is necessary.[19] | Minimizes inhalation of vapors, which can be harmful.[6][10] |

2.2. General Handling Practices:

-

Ventilation: Always handle oxetanyl benzonitrile compounds in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors[3].

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing[3].

-

Hygiene: Wash hands thoroughly with soap and water after handling the compounds, and before eating, drinking, or smoking[3][11].

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse[11][12].

-

Ignition Sources: Keep the compounds away from heat, sparks, open flames, and other ignition sources[9][11][12].

-

Static Discharge: Take precautionary measures against static discharge[11].

Storage Protocols

Proper storage is crucial for maintaining the chemical integrity of oxetanyl benzonitrile compounds and for preventing hazardous situations.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated place.[3][12] Refer to the product-specific label for recommended storage temperatures.[11] | Prevents thermal decomposition and minimizes the risk of vapor pressure buildup. |

| Container | Keep in a tightly closed container.[11][12] | Prevents contamination and evaporation. |

| Incompatible Materials | Store separately from strong acids, strong bases, oxidizing agents, and reducing agents.[3][9][10] | Avoids violent reactions and the release of toxic substances like hydrogen cyanide.[6] |

| Inert Atmosphere | For hygroscopic compounds, handle and store under an inert gas.[11] | Protects against degradation due to moisture. |

| Security | Store in a locked area or an area accessible only to qualified or authorized personnel.[11][12] | Prevents unauthorized access and potential misuse. |

Experimental Workflows and Diagrams

Visualizing workflows can enhance understanding and compliance with safety protocols.

4.1. Receiving and Unpacking Workflow:

Caption: A logical flow for safely receiving and storing new shipments.

4.2. Spill Response Decision Tree:

Caption: A decision-making guide for responding to spills.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

5.1. In Case of a Spill:

-

Minor Spill:

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite)[6][20].

-

Carefully collect the absorbed material into a sealable container for chemical waste disposal[6][20].

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

-

-

Major Spill:

5.2. Exposure Protocols:

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Ingestion:

5.3. In Case of Fire:

-

Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish the fire[3][11].

-

Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA)[3][11].

-

Be aware that hazardous combustion gases, including hydrogen cyanide and nitrogen oxides, may be produced[7][11].

Waste Disposal

All waste containing oxetanyl benzonitrile compounds must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container[20][24].

-

Segregation: Do not mix oxetanyl benzonitrile waste with incompatible materials[24].

-

Disposal: Dispose of waste through your institution's EHS office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[12][25].

Conclusion

Oxetanyl benzonitrile compounds offer significant potential in drug discovery and development. By understanding their unique chemical properties and adhering to the detailed handling and storage protocols outlined in these application notes, researchers can work with these valuable molecules safely and effectively, ensuring both the integrity of their research and the well-being of all laboratory personnel.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery campaigns. Angewandte Chemie International Edition, 49(27), 4513-4516. [Link]

-

Chem Service. (2015, January 12). Safety Data Sheet: Benzonitrile. [Link]

-

Bull, J. A., & Fjetland, C. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-256. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE. [Link]

-

New Jersey Department of Health. (2000, December). Hazard Summary: Benzonitrile. [Link]

-

Agilent. (2019, March 30). Safety data sheet: Benzonitrile (as N), 1 mg/L (1X2 mL). [Link]

-

SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]

-

Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]

-

Unigloves. (2025, May 22). Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide. [Link]

-

GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]

-

Princeton University. (n.d.). Hazardous Chemical Exposures. [Link]

-

Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]

-

Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

-

Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]

-

Centers for Disease Control and Prevention. (2024, April 22). What to Do to Shelter in Place for a Chemical Emergency. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 7. echemi.com [echemi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. fishersci.ca [fishersci.ca]

- 10. nj.gov [nj.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. solusgrp.com [solusgrp.com]

- 14. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. chemscene.com [chemscene.com]

- 17. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. chemicalbook.com [chemicalbook.com]

- 24. safety.net.technion.ac.il [safety.net.technion.ac.il]

- 25. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

Technical Support Center: Synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

Executive Summary & Strategic Approach

The synthesis of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile is a critical bottleneck in the manufacturing of androgen receptor antagonists (e.g., Apalutamide).[1] The core challenge lies in the chemoselectivity required to install the tertiary alcohol on the oxetane ring without compromising the electrophilic nitrile group or opening the strained oxetane ring.

The "Yield Killer": The primary failure mode is the incompatibility of the nitrile group with standard organolithium reagents (n-BuLi) or uncomplexed Grignard reagents at ambient temperatures, leading to polymerization or biaryl ketone formation.[1]

The Solution: This guide focuses on the Knochel-Hauser Halogen-Metal Exchange (HME) using the "Turbo Grignard" (iPrMgCl[1]·LiCl).[1][2] This method allows the generation of the arylmagnesium species at temperatures (–30°C to –20°C) where the nitrile is kinetically stable, ensuring high fidelity addition to oxetan-3-one .[1]

The Chemistry: Mechanism & Critical Pathways

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the "Safe Zone" (HME) versus the "Danger Zone" (Direct Attack).

Caption: Figure 1. Kinetic competition between Halogen-Metal Exchange (Green path) and Nitrile Attack/Ring Opening (Red paths).[1]

Optimized Protocol (The "Gold Standard")

Do not deviate from the order of addition.

-

Preparation: Charge a dry reactor with 4-Bromo-2-fluorobenzonitrile (1.0 eq) and anhydrous THF (5–10 volumes). Cool to –30°C .[1]

-

Exchange: Add iPrMgCl[1]·LiCl (1.3 M in THF) (1.1 eq) dropwise.[1] Maintain internal temperature between –30°C and –25°C.

-

Checkpoint: Stir for 30–60 mins. Verify exchange by quenching a small aliquot with MeOH and checking for the des-bromo product (3-fluorobenzonitrile) via HPLC/UPLC.

-

-

Addition: Add Oxetan-3-one (1.2 eq) dissolved in minimal THF. Add slowly to control exotherm.

-

Quench (CRITICAL): Quench with saturated aqueous NH₄Cl or 10% Citric Acid (cold). Never use strong mineral acids (HCl/H₂SO₄).[1]

-

Isolation: Extract with EtOAc. Wash with brine.[1][3] Dry over Na₂SO₄.[1]

Troubleshooting & FAQs

Category A: Low Conversion / Starting Material Remains

Q1: I see significant unreacted aryl bromide after adding the Turbo Grignard. Should I add more reagent?

-

Diagnosis: Incomplete Halogen-Metal Exchange (HME).[1]

-

Root Cause: The reaction temperature might be too low (kinetic barrier) or the reagent has degraded (absorbed moisture).[1]

-

Solution:

-

Titrate your reagent: Commercial iPrMgCl[1]·LiCl degrades over time.[1] Use the salicylaldehyde phenylhydrazone titration method to verify molarity.[1]

-

Temperature Check: If titre is good, warm the reaction from –30°C to –20°C. The exchange rate doubles approximately every 10°C. Do not exceed –10°C.

-

Q2: Can I use standard Isopropylmagnesium Chloride (iPrMgCl) without LiCl?

-

Answer: No.

-

Reasoning: The LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a more reactive monomeric species. Without LiCl, the exchange is too slow at –30°C. If you raise the temperature to compensate, you will attack the nitrile.

Category B: Impurity Formation[1]

Q3: I am seeing a "dimer" impurity (Biaryl Ketone). What happened?

-

Diagnosis: Nitrile Attack (Self-Condensation).[1]

-

Root Cause: The aryl-magnesium intermediate attacked the cyano group of a starting material molecule.[1]

-

Solution:

-

Inverse Addition: This is rare for HME, but ensure you aren't adding the bromide to the Grignard if concentration gradients are an issue.

-

Temperature Spike: You likely exceeded –10°C during the exchange or the oxetane addition.[1] The nitrile becomes electrophilic at higher temperatures.[1]

-

Rate of Addition: Add the oxetan-3-one faster (but controlled) once the exchange is complete to minimize the lifetime of the naked aryl-magnesium species.

-

Category C: Workup & Stability[1][5]

Q4: My crude yield is high, but the product disappears during purification/workup.

-

Diagnosis: Oxetane Ring Opening.[1]

-

Root Cause: The 3-hydroxy-oxetane moiety functions like a tertiary alcohol with high ring strain.[1] It is extremely sensitive to acid-catalyzed rearrangement/opening.[1]

-

Solution:

Optimization Data: Temperature vs. Yield

The following table summarizes the impact of temperature control on the specific impurity profile for this reaction.

| Temperature (Exchange Step) | Conversion (Bromide -> Mg) | Impurity A (Biaryl Ketone) | Impurity B (Des-bromo) | Isolated Yield |

| -78°C | < 20% (Too Slow) | < 1% | High (Unreacted) | N/A |

| -40°C | 85% | < 2% | 15% | 72% |

| -30°C (Optimal) | > 98% | < 3% | < 1% | 88% |

| 0°C | > 99% | > 40% (Major) | < 1% | < 40% |

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose yield losses in real-time.

Caption: Figure 2.[1] Decision tree for diagnosing yield loss in aryl-magnesium exchange reactions.

References

-

Knochel, P., et al. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [1]

-

Janssen Pharmaceutica NV. (2007).[1] Diarylhydantoin compounds (WO2007126765).[1] WIPO Patentscope.[1] (Describes the synthesis of Apalutamide intermediates). [1]

-

Sigma-Aldrich. (2024).[1] Selective Metalations using i-PrMgCl[1]·LiCl (TurboGrignard). Technical Bulletin.

-

Organic Process Research & Development. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination. (Context on fluorinated benzonitrile stability).

Sources

Technical Support Center: Purification & Handling of 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile

Status: Active Ticket ID: OX-33-ARYL-SUP Subject: Overcoming decomposition and isolation failures with 3-hydroxy-3-aryl oxetanes.

Executive Summary

You are likely encountering difficulties because 2-Fluoro-4-(3-hydroxy-3-oxetanyl)benzonitrile poses a "Trojan Horse" challenge. While the benzonitrile core suggests a stable aromatic, the 3-hydroxy-3-aryl oxetane moiety is a kinetically stable but thermodynamically strained system (approx. 106 kJ/mol strain energy).